4-tert-butyl-2-methoxyphenol
Description
Properties
CAS No. |
37987-27-2 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Conventional Synthetic Routes to 4-tert-butyl-2-methoxyphenol
The industrial production of this compound has traditionally relied on several key chemical transformations. These methods, while effective, often present challenges in terms of selectivity and purity.
Alkylation of 4-methoxyphenol (B1676288) with Alkylating Agents
A prevalent method for synthesizing this compound involves the Friedel-Crafts alkylation of 4-methoxyphenol. researchgate.net This electrophilic aromatic substitution reaction introduces a tert-butyl group onto the phenol (B47542) ring. However, this process is often not selective, yielding a mixture of the desired 2-isomer and the 3-tert-butyl-4-methoxyphenol isomer. google.com The separation of these isomers can be a costly and challenging endeavor. google.com Various alkylating agents have been explored to optimize this process.
Isobutylene (B52900) is a commonly used alkylating agent in the synthesis of butylated hydroxyanisole (BHA) from 4-methoxyphenol. atamanchemicals.com The reaction is typically catalyzed by an acid. core.ac.uk A significant drawback of this method is the formation of a mixture of 2- and 3-tert-butyl-4-methoxyphenol isomers, often in a 70:30 ratio, respectively. google.com This lack of selectivity necessitates extensive purification steps to isolate the desired 2-isomer, which is required to be at least 85% pure for commercial use. google.com
Methyl tert-butyl ether (MTBE) has been investigated as an alternative alkylating agent for the tert-butylation of 4-methoxyphenol. researchgate.netresearchgate.net This approach has been studied with various solid acid catalysts, such as Filtrol-24, K-10 montmorillonite (B579905) clay, and dodecatungstophosphoric acid (DTP) supported on K-10 clay. researchgate.netresearchgate.net Research indicates that the reaction's activity is linked to the total acidity of the catalyst. researchgate.net The use of MTBE can lead to the formation of both 2-tert-butyl-4-methoxyphenol (B74144) and 2,5-di-tert-butyl-4-methoxyphenol (B155692). researchgate.net Studies have shown that MTBE can be a more effective alkylating agent than tert-butanol (B103910) under certain conditions. researchgate.net
Table 1: Comparison of Solid Acid Catalysts in the Alkylation of 4-methoxyphenol with MTBE
| Catalyst | Activity Order | Main Products |
| Filtrol-24, DTP/K-10, Deloxane ASP resin, K-10 Montmorillonite clay, S-ZrO2 | Filtrol-24 > DTP/K-10 > Deloxane ASP resin > K-10 Montmorillonite clay > S-ZrO2 | 2-tert-butyl-4-methoxyphenol, 2,5-di-tert-butyl-4-methoxyphenol |
Data sourced from studies on the efficacy of solid acids in the synthesis of butylated hydroxy anisoles. researchgate.net
Tert-butanol is another alkylating agent used in the synthesis of this compound from 4-methoxyphenol. nus.edu.sg The reaction is typically carried out in the liquid phase over solid acid catalysts. nus.edu.sg Research has explored the use of mesoporous solid acid catalysts like Zn-Al-MCM-41. nus.edu.sg The conversion of 4-methoxyphenol and the selectivity towards the 2-isomer are influenced by reaction parameters such as temperature, time, and the ratio of tert-butanol to 4-methoxyphenol. nus.edu.sg Studies have shown that the acidity of the catalyst plays a crucial role, with an increase in Brønsted acid sites leading to higher conversion and selectivity. nus.edu.sgresearchgate.net
Table 2: Influence of Catalyst Acidity on 4-methoxyphenol (4-MP) Conversion and 2-tert-butylated hydroxyl anisole (B1667542) (2-TBHA) Selectivity
| Catalyst (nSi/(nZn + nAl) ratio) | Conversion of 4-MP | Selectivity of 2-TBHA |
| 380 | Lower | Lower |
| 75 | Higher | Higher |
This table illustrates the trend observed with Zn-Al-MCM-41 catalysts. nus.edu.sgresearchgate.net
Etherification of 2-tert-butylhydroquinone
An alternative synthetic route involves the etherification of 2-tert-butylhydroquinone. google.com This method has been explored as a way to circumvent the isomer separation issues associated with the alkylation of 4-methoxyphenol. A Korean patent describes a process where 2-tert-butylhydroquinone is reacted with dimethyl sulfate (B86663) in a two-phase system of water and n-hexane under base catalysis to produce BHA. google.com
Reaction of 4-bromo-2-tert-butylphenol (B178157) with Methoxide (B1231860)
A more selective process for preparing substantially pure 2-tert-butyl-4-methoxyphenol involves the reaction of 4-bromo-2-tert-butylphenol with a methoxide. google.com This method avoids the formation of the 3-isomer. google.com The reaction is carried out in an organic solvent, such as methanol (B129727), in the presence of a catalyst and a formamide (B127407), like N,N-dimethylformamide. google.com This process can yield purities as high as 98-99% for the 2-isomer even before workup. google.com
Table 3: Reaction Conditions for the Synthesis of 2-tert-butyl-4-methoxyphenol from 4-bromo-2-tert-butylphenol
| Reactant | Reagent | Solvent | Catalyst | Promoter | Temperature (°C) | Purity of Product |
| 4-bromo-2-tert-butylphenol | Sodium methoxide | Methanol | CuCO₃·Cu(OH)₂·0.5H₂O | N,N-dimethylformamide | 90-95 | >98% |
Data compiled from a patented process. google.com
Isomer Selectivity and Control in Synthesis
The synthesis of substituted phenols, including this compound, often yields a mixture of isomers, posing significant challenges for purification and industrial application. The primary goal is to control the position of the bulky tert-butyl group on the phenol ring.
Challenges in Selective Formation of 2-tert-butyl-4-methoxyphenol Isomer
The conventional synthesis of butylated hydroxyanisole (BHA) involves the alkylation of 4-methoxyphenol (p-methoxyphenol) with agents like isobutylene, tert-butanol, or methyl tert-butyl ether. justia.comgoogle.com A significant drawback of this method is its lack of selectivity, which leads to the formation of a mixture of 2-tert-butyl-4-methoxyphenol (2-BHA) and 3-tert-butyl-4-methoxyphenol (3-BHA). justia.comgoogle.comgoogle.com Typically, the resulting product is a mixture containing about 70-90% of the desired 2-isomer and 10-30% of the 3-isomer. google.com
This lack of regioselectivity stems from the directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring of 4-methoxyphenol. Both are activating, ortho-para directing groups, making multiple positions on the ring susceptible to electrophilic attack by the tert-butyl carbocation. The separation of these closely related isomers is an expensive and difficult process, often requiring multiple crystallizations to achieve the high purity (typically >85%) required for commercial products. google.com This inherent challenge in controlling the alkylation step has driven research toward more selective synthetic methodologies.
Development of Stereoselective Synthetic Approaches
To overcome the challenges of isomer separation, researchers have developed alternative synthetic routes that offer high regioselectivity. These methods often start with a precursor where the substitution pattern is already defined, thus avoiding the problematic alkylation of 4-methoxyphenol.
One highly selective method involves starting with 2-tert-butylhydroquinone. In this approach, the principle of steric hindrance is utilized. A sterically bulky base is used to selectively deprotonate the less hindered hydroxyl group at the 4-position. This is followed by a methylation reaction, for instance with dimethyl sulfate, to introduce the methyl group, yielding high-purity 2-tert-butyl-4-methoxyphenol. justia.com A reported version of this method, using an alkali catalyst in a two-phase system, achieved a crude product yield of 96% with 89% purity, which increased to 99% purity after recrystallization. justia.com
Another selective process starts with 4-bromo-2-tert-butylphenol. The bromine atom at the 4-position effectively blocks this site, directing the subsequent reaction. This intermediate is reacted with a methoxide, such as sodium methoxide, in the presence of a catalyst and a formamide (e.g., N,N-dimethylformamide). google.com This process yields substantially pure 2-tert-butyl-4-methoxyphenol, with purities reported to be as high as 98-99% even before final workup. google.com
Catalytic Systems in Synthetic Pathways
The choice of catalyst is paramount in the synthesis of this compound, influencing reaction rates, conversion, and, most importantly, isomer selectivity. A range of catalysts from liquid acids to solid heterogeneous systems has been investigated.
Application of Proton Acids and Ion Exchange Resins
Traditional synthesis methods for BHA frequently employ homogeneous proton acids like sulfuric acid or phosphoric acid as catalysts for the Friedel-Crafts alkylation of 4-methoxyphenol. justia.comgoogle.com While effective in promoting the reaction, these liquid acids are corrosive, difficult to separate from the reaction mixture, and pose environmental concerns. researchgate.net
To address these issues, solid acid catalysts such as ion exchange resins have been adopted. justia.comgoogle.com Amberlyst™ 15, a macroporous styrene-divinylbenzene copolymer resin with sulfonic acid functional groups, is a prominent example. dupont.comnih.gov These resins serve as heterogeneous catalysts, simplifying product separation and catalyst recycling. nih.gov In the alkylation of phenol, the Amberlyst-15 catalyst has demonstrated significant product yields. sci-hub.se Cation exchange resins like Deloxane ASP have also been used in the alkylation of 4-methoxyphenol with MTBE, showing good activity in producing a mixture of 2-tert-butyl-4-methoxyphenol and 2,5-di-tert-butyl-4-methoxyphenol. researchgate.net
Role of Aluminum Alkoxides and Aluminum Oxide Catalysis
Lewis acids, including aluminum-based catalysts, are also employed in the synthesis of this compound. Aluminum alkoxides and aluminum oxide have been used to catalyze the reaction between p-methoxyphenol and tert-butylating agents. justia.comgoogle.com These catalysts facilitate the formation of the tert-butyl carbocation needed for the electrophilic aromatic substitution. However, similar to proton acids, their use in the direct alkylation of p-methoxyphenol typically results in a mixture of isomers. justia.comgoogle.com The catalytic conversion of guaiacol (B22219), a related compound, has been studied over alumina (B75360) (Al₂O₃), where the acidic sites on the support can promote isomerization and transalkylation reactions. researchgate.net
Efficacy of Solid Acid Catalysts
The quest for more efficient, selective, and environmentally friendly synthetic routes has led to extensive research into various solid acid catalysts. These materials offer benefits such as ease of separation, reusability, and tunable acidity, which can influence product selectivity.
A variety of solid acids have been tested for the alkylation of phenols and their derivatives. These include zeolites (H-Y, H-Beta, H-ZSM-5, MCM-22), montmorillonite clays (B1170129) (K-10, Filtrol-24), and sulfated zirconia. researchgate.netgychbjb.comacademie-sciences.fr Zeolites, with their well-defined pore structures and strong acid sites, can exhibit shape selectivity, favoring the formation of certain isomers. academie-sciences.fr For instance, in phenol tert-butylation, Y zeolites tend to favor the formation of the ortho-isomer (2-TBP). academie-sciences.fr
Mesoporous silica (B1680970) materials like MCM-41 have shown particular promise. In one study, the tert-butylation of 4-methoxyphenol with tert-butyl alcohol was conducted over Zn-Al-MCM-41 catalysts. A catalyst with an nSi/(nZn+nAl) ratio of 75 was found to be highly effective and reusable, achieving a 92% conversion of 4-methoxyphenol with 99% selectivity for the desired 2-tert-butyl-4-methoxyphenol isomer under optimized conditions. researchgate.netnus.edu.sg The activity of these catalysts was correlated with the number of Brønsted acid sites. researchgate.net
Another study compared the catalytic activity of several solid acids in the alkylation of 4-methoxyphenol with MTBE, establishing the following order of activity: Filtrol-24 > DTP/K-10 > Deloxane ASP resin > K-10 Montmorillonite clay > S-ZrO₂. researchgate.net This reaction yielded only two products: 2-tert-butyl-4-methoxyphenol and 2,5-di-tert-butyl-4-methoxyphenol, with maximum selectivity for the monoalkylated product. researchgate.net
Interactive Data Table: Performance of Solid Acid Catalysts in Alkylation of 4-Methoxyphenol
| Catalyst | Alkylating Agent | Substrate | Conversion (%) | Selectivity (%) for 2-tert-butyl-4-methoxyphenol | Source |
| Zn-Al-MCM-41 (75) | tert-butyl alcohol | 4-methoxyphenol | 92 | 99 | researchgate.netnus.edu.sg |
| Filtrol-24 | MTBE | 4-methoxyphenol | High Activity | High Selectivity for monoalkylated products | researchgate.net |
| DTP/K-10 | MTBE | 4-methoxyphenol | > Deloxane ASP | High Selectivity for monoalkylated products | researchgate.net |
| Deloxane ASP resin | MTBE | 4-methoxyphenol | > K-10 Clay | High Selectivity for monoalkylated products | researchgate.net |
| K-10 Montmorillonite | MTBE | 4-methoxyphenol | > S-ZrO₂ | High Selectivity for monoalkylated products | researchgate.net |
| Note: The source provides a relative ranking of activity and states high selectivity for the monoalkylated product (2-tert-butyl-4-methoxyphenol) but does not give specific numerical values for conversion and selectivity for each catalyst. |
Filtrol-24 and Dodecatungstophosphoric Acid Supported on K-10 Clay
Solid acid catalysts are pivotal in the synthesis of butylated hydroxy anisoles (BHA). In the alkylation of 4-methoxyphenol with methyl tert-butyl ether (MTBE), several catalysts have been evaluated, including Filtrol-24, K-10 montmorillonite clay, and dodecatungstophosphoric acid (DTP) supported on K-10 clay. researchgate.net The catalytic activity was found to follow the order: Filtrol-24 > DTP/K-10 > Deloxane ASP resin > K-10 Montmorillonite clay > Sulfated Zirconia. researchgate.net Filtrol-24 demonstrated the highest activity, with a conversion rate of over 75%. researchgate.net The primary products of this reaction are 2-tert-butyl-4-methoxyphenol and 2,5-di-tert-butyl-4-methoxyphenol, both of which are valuable antioxidants. researchgate.netresearchgate.net
The use of DTP supported on K-10 clay also shows promise. A 20% (w/w) DTP/K-10 catalyst was identified as the most active among several clay-based catalysts in the alkylation of phenol with both MTBE and tert-butanol at 150°C. researchgate.net This highlights the potential of heteropolyacids supported on clay as effective catalysts for this transformation.
Sulfated Zirconia and Cation Exchange Resins
Sulfated zirconia (SZ) has been extensively studied as a solid acid catalyst for various organic reactions, including alkylation. researchgate.netscientific.net While it was found to be the least active catalyst for the alkylation of 4-methoxyphenol with MTBE (with a conversion of about 22%), it exhibited the highest selectivity towards the desired 2-tert-butyl-4-methoxyphenol (around 85%). researchgate.net The catalytic properties of SZ are highly dependent on its preparation method. scientific.net The incorporation of sulfate ions influences the surface and bulk properties of zirconia, often stabilizing the metastable tetragonal phase which is catalytically active. researchgate.netresearchgate.net Nano-sized and crystalline SZ can exhibit exceptionally high activity and selectivity. scientific.net
Cation exchange resins, such as Deloxane ASP and Amberlyst-15, have also been employed as catalysts. researchgate.netdokumen.pub In the alkylation of 4-methoxyphenol with MTBE, Deloxane ASP resin showed moderate activity. researchgate.net Amberlyst-15 has been recognized as an effective catalyst for the alkylation of phenol with olefins like isobutylene. dokumen.pub The kinetic study of guaiacol alkylation with cyclohexene (B86901) over Amberlyst 36 resin has also been investigated. conicet.gov.ar
Zeolite and Mesoporous Catalysts (e.g., Zn-Al-MCM-41, H-ZSM-5, H-MCM-41)
Zeolites and related mesoporous materials are attractive catalysts due to their high surface area, defined pore structures, and tunable acidity. academie-sciences.frmdpi.com In the tert-butylation of 4-methoxyphenol (4-MP) with tert-butyl alcohol (t-BuOH), Zn-Al-MCM-41 catalysts have shown high activity and selectivity for 2-tert-butylated hydroxyl anisole (2-TBHA). researchgate.net The catalytic performance is influenced by the Si/(Zn+Al) ratio, with a lower ratio leading to increased conversion and selectivity due to a higher number of Brønsted acid sites. researchgate.netresearchgate.net A Zn-Al-MCM-41 catalyst with an nSi/(nZn+nAl) ratio of 75 was found to be optimal and reusable, achieving 92% conversion and 99% selectivity for the desired product. researchgate.net
Other zeolites like H-ZSM-5, H-MCM-41, and dealuminated Y zeolite (H-DAY) have also been investigated for the tert-butylation of p-methoxyphenol with MTBE. researchgate.net The catalytic behavior is dependent on the acidity and pore structure of the zeolite, with H-DAY showing the highest activity due to its high acidity and suitable pore dimensions. researchgate.net MCM-22 has also been studied for the tert-butylation of phenol, with most of the reaction occurring on the external surface acid sites. academie-sciences.fr
Purification and High-Purity Preparation Techniques
The synthesis of this compound often results in a mixture of isomers, primarily the 2-tert-butyl and 3-tert-butyl derivatives. The separation and purification of the desired 2-isomer is a critical step.
Recrystallization Methods for Isomer Separation
Recrystallization is a common and effective method for purifying 2-tert-butyl-4-methoxyphenol and separating it from its 3-tert-butyl isomer. google.com A new method for preparing high-purity 2-tert-butyl-4-methoxyphenol involves an initial synthesis followed by recrystallization of the crude product. justia.com Petroleum ether, or a composite solvent containing over 80% petroleum ether, is an effective solvent for this process. justia.comgoogle.com The amount of solvent used is typically 1-10 times the volume of the crude product. justia.comgoogle.com This process can yield a product with a purity of over 99%, with the 3-tert-butyl-4-methoxyphenol isomer content being less than 1%. google.com The yield from recrystallization can be as high as 95%. justia.com
Formation and Characterization of Crystalline Forms (e.g., Form A)
A stable crystalline form of 2-tert-butyl-4-methoxyphenol, designated as Form A, has been identified and characterized. justia.comgoogle.com This crystalline form is reported to be easy to prepare and purify, and it exhibits better physical and chemical stability compared to commercially available BHA. justia.comgoogle.com Form A has good fluidity, is not prone to agglomeration, and is resistant to oxidation and color change. justia.comgoogle.com
The characterization of Form A has been carried out using powder X-ray diffraction (PXRD). The PXRD pattern, using Cu-Kα radiation, shows characteristic absorption peaks at specific 2θ angles. justia.comgoogle.com
Table 1: Characteristic PXRD Peaks for Crystalline Form A of 2-tert-butyl-4-methoxyphenol
| 2θ Angle (±0.10) |
|---|
| 6.27 |
| 6.94 |
| 12.27 |
| 13.36 |
| 14.01 |
| 14.79 |
| 15.31 |
| 17.05 |
| 18.30 |
| 19.00 |
| 20.47 |
| 20.98 |
| 22.37 |
| 23.68 |
| 24.55 |
| 25.37 |
| 30.83 |
| 33.12 |
| 40.50 |
| 42.81 |
Data sourced from patent literature. justia.comgoogle.com
Kinetic and Mechanistic Aspects of Synthesis Reactions
Understanding the kinetics and reaction mechanism is crucial for optimizing the synthesis of this compound. The alkylation of phenols is a complex process involving multiple steps and potential side reactions.
The alkylation of 4-methoxyphenol with MTBE is believed to proceed through two main steps: the in-situ cracking of MTBE to form methanol and isobutylene, followed by the electrophilic addition of isobutylene to the 4-methoxyphenol. researchgate.net This leads to the formation of 2-tert-butyl-4-methoxyphenol and subsequently 2,5-di-tert-butyl-4-methoxyphenol through consecutive reactions. researchgate.net The reaction is reported to be intrinsically kinetically controlled with an activation energy of 12.81 kcal/mol. researchgate.netresearchgate.net
In the case of guaiacol alkylation with cyclohexene over an Amberlyst 36 resin, a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model was used to describe the kinetics. conicet.gov.ar The proposed mechanism involves the adsorption of both guaiacol and cyclohexene onto the catalyst surface. The rate-limiting step for both O-alkylation and C-alkylation is the surface reaction between the adsorbed species. conicet.gov.ar The model also suggests that the adsorption of the O-alkylated product is the rate-limiting step for its subsequent isomerization to the C-alkylated products. conicet.gov.ar Kinetic studies on the hydrodeoxygenation of guaiacol over a Pt/C catalyst have also been conducted to determine rate constants and activation energies for the various sub-reactions in the network. latech.edu
The stoichiometric factors, which represent the number of free radicals trapped by one mole of the phenolic compound, have been determined for 2-t-butyl-4-methoxyphenol (BHA) using induction period methods. nih.gov These kinetic studies provide insights into the antioxidant activity of the compound.
Chemical Reactivity and Mechanistic Studies
Free Radical Scavenging Mechanisms
The primary mechanism by which 4-tert-butyl-2-methoxyphenol exerts its antioxidant effect is through the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thus neutralizing it. This process can occur through distinct pathways.
Hydrogen Atom Transfer (HAT) is a crucial mechanism for the radical-scavenging activity of phenolic antioxidants like this compound. In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, effectively neutralizing it and forming a more stable phenoxy radical. researchgate.net The presence of the electron-donating tert-butyl and methoxy (B1213986) groups on the phenol (B47542) ring enhances this process. mdpi.com Specifically, the methoxy group is highly activating for the abstraction of the phenolic hydrogen atom. nih.gov
The efficiency of HAT is influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. mdpi.com A lower BDE facilitates the hydrogen donation. For this compound, the less hindered nature compared to phenols with two bulky ortho substituents allows for easier access of free radicals to the phenolic hydrogen atom, contributing to its radical-scavenging activity. iiarjournals.org
Kinetic studies have provided evidence for the HAT mechanism. For instance, significant kinetic isotope effects (KIEs) have been observed in the reactions of substituted phenols with peroxyl radicals. For 2,6-di-tert-butyl-4-methoxyphenol (B167138), a KIE of 9.4 was determined, indicating that the breaking of the O-H bond is the rate-limiting step. mdpi.com Similar studies on related phenols further support the prevalence of the HAT mechanism in their antioxidant action. nih.govacs.orgnih.gov
While HAT is a primary pathway, electron transfer (ET) mechanisms can also contribute to the antioxidant activity of this compound. This can occur via a stepwise process of electron transfer followed by proton transfer (ET-PT) or a concerted proton-coupled electron transfer (PCET). nih.gov The ionization potential (IP) of the phenol is a key parameter in these mechanisms. iiarjournals.org A lower IP facilitates the initial electron transfer. iiarjournals.org
Studies on the oxidation of substituted phenols by cupric-superoxo complexes have shown that the reaction can proceed via a rate-limiting HAT, but with a partial transfer of charge, suggesting a mechanism that is intermediate between a pure HAT and a full ET-PT pathway. nih.gov The choice between HAT and ET pathways is influenced by factors such as the solvent, the nature of the radical, and the specific substituents on the phenol ring. mdpi.comnih.gov For many phenolic compounds, the concerted PCET or HAT mechanism is favored over a sequential PT/ET mechanism. mdpi.com
The electron-donating nature of both the tert-butyl and methoxy groups also helps to delocalize the unpaired electron over the aromatic ring, further stabilizing the radical. mdpi.com Electron spin resonance (ESR) spectroscopy has been used to detect and characterize the phenoxy radicals formed from the oxidation of this compound. nih.govnih.gov Studies have shown that ortho-disubstituted phenols generally form more stable phenoxy radicals than ortho-monosubstituted ones. nih.gov The stability of these phenoxy radicals is a key determinant in preventing the propagation of radical chain reactions. iiarjournals.org
Oxidation Pathways and Intermediate Formation
The oxidation of this compound can lead to the formation of various metabolites and dimeric species, particularly when mediated by enzymes.
Peroxidases, such as horseradish peroxidase and those found in mammalian tissues like the intestine, can mediate the oxidation of this compound in the presence of hydrogen peroxide. nih.govnih.gov This enzymatic oxidation leads to the formation of reactive intermediates. nih.govsigmaaldrich.com One of the primary metabolites generated through this process is the corresponding phenoxy radical. nih.govnih.gov
Further oxidation can lead to other products. For instance, O-demethylation of this compound can occur, leading to the formation of 2-tert-butyl(1,4)hydroquinone (TBHQ). josai.ac.jp This hydroquinone (B1673460) can then be further oxidized to the more toxic 2-tert-butyl(1,4)paraquinone (TBQ). josai.ac.jp The formation of these quinone-type metabolites is a significant pathway in the metabolic activation of this compound. iiarjournals.org
The table below summarizes some of the metabolites generated from the oxidation of this compound.
| Parent Compound | Enzyme/Oxidant | Metabolite(s) |
| This compound | Peroxidase/H₂O₂ | Phenoxy radical, Di-BHA dimer nih.govnih.gov |
| This compound | Microsomal enzymes | 2-tert-butyl(1,4)hydroquinone (TBHQ), 2-tert-butyl(1,4)paraquinone (TBQ) josai.ac.jp |
A significant outcome of the oxidation of this compound, particularly through peroxidase-mediated reactions, is the formation of dimeric species. nih.govnih.gov The most prominent dimer is 2,2'-dihydroxy-3,3'-di-t-butyl-5,5'-dimethoxydiphenyl, commonly referred to as the Di-BHA dimer or bis-BHA. nih.govnih.goviiarjournals.org This dimer is formed through the ortho-ortho coupling of two phenoxy radicals. nih.govjosai.ac.jp
The formation of this dimer has been observed in various systems, including reactions with horseradish peroxidase and rat intestine peroxidase. nih.gov It has also been detected as a metabolite in rat tissues following the administration of this compound. nih.gov The dimerization process can be considered a detoxification pathway, as the resulting dimer may exhibit different biological activities compared to the parent monomer. josai.ac.jp Studies have shown that bis-BHA can be a more effective antioxidant than the monomeric form. nih.gov
The table below provides details on the formation of the Di-BHA dimer.
| Reactant | Oxidizing System | Dimeric Product | Coupling Type |
| This compound | Horseradish Peroxidase/H₂O₂ | 2,2'-dihydroxy-3,3'-di-t-butyl-5,5'-dimethoxydiphenyl (Di-BHA) | ortho-ortho nih.gov |
| This compound | Rat Intestine Peroxidase/H₂O₂ | 2,2'-dihydroxy-3,3'-di-t-butyl-5,5'-dimethoxydiphenyl (Di-BHA) | ortho-ortho nih.gov |
| This compound | Alkaline Ferricyanide | 2,2'-dihydroxy-3,3'-di-t-butyl-5,5'-dimethoxydiphenyl (Di-BHA) | ortho-ortho nih.gov |
Cupric-Superoxo Complex Interactions in Oxidation
While direct studies on the interaction of this compound with cupric-superoxo complexes are not extensively detailed in the provided search results, the broader context of phenol oxidation provides a framework for understanding these potential reactions. Phenolic compounds are known to react with various oxidizing agents, and the presence of a metal complex like a cupric-superoxo species would likely facilitate oxidation. The autoxidation of the related compound 4-methoxy-2-tert-butylphenol, for instance, leads to an ortho-coupled diol which is further oxidized. rsc.org This suggests a pathway where the initial interaction with an oxidizing species, potentially a cupric-superoxo complex, leads to the formation of a phenoxy radical, which then undergoes further reactions.
Influence of the tert-Butyl Substituent on Reactivity
The tert-butyl group at the 4-position of the phenol ring exerts a significant influence on the molecule's chemical behavior through a combination of steric and electronic effects.
The bulky nature of the tert-butyl group introduces considerable steric hindrance, which can physically obstruct the approach of reactants to adjacent sites on the aromatic ring. nih.govscientificupdate.com This steric shielding can reduce the reactivity of the phenol, especially in reactions that necessitate close proximity of reagents to the ring, such as electrophilic aromatic substitution. nih.gov For instance, while alkyl groups in the meta and para positions generally have a minimal effect on adsorption, ortho-alkylated phenols show decreased adsorption as the size of the substituent increases. cdnsciencepub.com This hindrance is a key factor in the role of tert-butylated phenols as antioxidants, as it protects the hydroxyl group from rapid oxidation. nih.gov
The tert-butyl group functions as an electron-donating group through the inductive effect, which increases the electron density on both the aromatic ring and the hydroxyl group. nih.govcdnsciencepub.com This enrichment of electron density enhances the reactivity of the phenol towards electrophiles and influences its acidity. The inductive effect of the tert-butyl group is considered to be greater than that of a methyl group. quora.com This increased electron density can also be observed in the ultraviolet absorption spectra, where p-tert-butylphenol absorbs at a longer wavelength and with higher intensity than phenol itself. cdnsciencepub.com However, it is worth noting that in some contexts, the electron-donating effect through hyperconjugation can be more significant than the inductive effect, although the tert-butyl group cannot participate in hyperconjugation in the same way as a methyl group due to the absence of alpha-hydrogens. quora.com
The presence of the tert-butyl group significantly enhances the stability of both the phenolic compound and its corresponding phenoxy radical. nih.govontosight.ai The steric hindrance provided by the bulky group protects the phenolic core from oxidative attack, thereby slowing down oxidation rates. nih.govontosight.ai This protective shield reduces the accessibility of the phenol to oxidizing agents. ontosight.ai
Upon donation of a hydrogen atom to a free radical, the resulting phenoxy radical is stabilized. This stabilization arises from the delocalization of the unpaired electron around the aromatic ring, a process that is further enhanced by the steric hindrance of the tert-butyl group. wikipedia.org This increased stability of the phenoxy radical makes tert-butylated phenols effective antioxidants as they can efficiently scavenge free radicals. nih.govontosight.ai
Table 1: Influence of tert-Butyl Substituent on Phenolic Compound Properties
| Property | Effect of tert-Butyl Group | Reference |
| Reactivity | Reduced at sterically hindered sites | nih.govscientificupdate.com |
| Electron Density | Increased on aromatic ring and hydroxyl group (inductive effect) | nih.govcdnsciencepub.com |
| Phenolic Stability | Enhanced due to steric protection against oxidation | nih.govontosight.ai |
| Phenoxy Radical Stability | Enhanced through steric hindrance and electron delocalization | wikipedia.org |
Inhibition of Polymerization Mechanisms
This compound and related phenolic compounds are effective inhibitors of polymerization, a property that is largely attributed to their ability to interfere with free radical chain reactions.
Phenolic compounds, including those with tert-butyl and methoxy substituents, act as inhibitors by terminating the chain reactions that drive free radical polymerization. atamanchemicals.comnih.gov They achieve this by donating a hydrogen atom from their hydroxyl group to the propagating polymer radicals (ROO• or R•). wikipedia.orgmdpi.com This process converts the highly reactive polymer radical into a more stable, non-radical species and a phenoxy radical. wikipedia.org
The resulting phenoxy radical is significantly less reactive than the initial polymer radical due to the stabilizing effects of the aromatic ring and the substituent groups, as discussed previously. wikipedia.org This stabilized radical is less likely to initiate a new polymerization chain. In the presence of oxygen, the inhibition mechanism can be even more efficient. mdpi.com The effectiveness of phenolic inhibitors is demonstrated in studies of styrene (B11656) polymerization, where compounds like 2,6-di-tert-butyl-4-methoxyphenol have been shown to be highly effective. mdpi.comresearchgate.net The primary advantage of using such inhibitors is that they can often be directly copolymerized without the need for removal. atamanchemicals.com
Table 2: Polymerization Inhibition by Phenolic Compounds
| Inhibitor Type | Mechanism of Action | Key Features | Reference |
| Phenolic Antioxidants | Hydrogen atom donation to propagating radicals | Formation of a stable phenoxy radical | wikipedia.orgmdpi.com |
| 4-Methoxyphenol (B1676288) | Inhibits radical polymerization of monomers | Can be directly copolymerized | atamanchemicals.com |
| 2,6-di-tert-butyl-4-methoxyphenol | Effective inhibitor for styrene polymerization | High efficacy in terminating polymer chains | mdpi.comresearchgate.net |
Synergistic Effects with Stable Nitroxide Radicals (e.g., TEMPO)
A comprehensive review of available scientific literature reveals a lack of specific studies investigating the synergistic effects between this compound and stable nitroxide radicals such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). While research has been conducted on the synergistic antioxidant and polymerization inhibition properties of other phenolic compounds with TEMPO and its derivatives, no data was found pertaining specifically to the this compound isomer.
Extensive research has, however, been published on related isomers. For instance, studies on the combination of 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) and 4-hydroxy-TEMPO have demonstrated a significant synergistic effect in the inhibition of styrene polymerization. researchgate.netmdpi.comnih.gov Research indicates that a blend of these two compounds provides a more potent inhibition effect than either compound used individually. mdpi.comnih.gov In one study, the optimal blend for inhibiting polymer growth was found to be 75 wt.% DTBMP and 25 wt.% 4-hydroxy-TEMPO. researchgate.netmdpi.com
Theoretical Studies on Inhibition Efficacy (e.g., DFT Calculations, Electrophilicity Index)
There is a notable absence of specific theoretical studies, such as Density Functional Theory (DFT) calculations or the determination of the electrophilicity index, for this compound in the reviewed literature.
Conversely, theoretical analyses have been performed for other closely related methoxyphenol isomers to predict their antioxidant and inhibitory activities. For example, DFT calculations have been used to determine quantum chemical parameters for 2-tert-butyl-4-methoxyphenol (B74144) (an isomer found in BHA) and 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) . researchgate.netiiarjournals.org These studies often calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, bond dissociation enthalpy (BDE), and ionization potential (IP) to understand their reactivity and antioxidant mechanisms. iiarjournals.orgresearchgate.net
For DTBMP, the electrophilicity index has been calculated and compared with other phenolic antioxidants and stable nitroxide radicals to predict their performance as polymerization inhibitors. researchgate.netmdpi.com Such studies have shown a correlation between a lower electrophilicity index and better antioxidant performance for phenolic compounds. researchgate.net However, no such specific data are available for this compound.
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Analysis of 4-tert-butyl-2-methoxyphenol and Its Radicals
Spectroscopic techniques are indispensable for elucidating the structural features and electronic properties of this compound and its transient radical intermediates.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons, such as free radicals. In the context of this compound, which is a derivative of butylated hydroxyanisole (BHA), ESR has been instrumental in detecting and characterizing the phenoxy free radicals formed during oxidation processes. nih.gov
Studies have shown that the oxidation of 2-tert-butyl-4-methoxyphenol (B74144), a closely related isomer, with horseradish peroxidase and hydrogen peroxide generates a primary, unstable phenoxy free radical that can be detected by ESR spectroscopy. nih.gov The hyperfine coupling constants of these phenoxy radicals, which provide information about the interaction of the unpaired electron with nearby magnetic nuclei, are in agreement with those produced by chemical oxidation. nih.gov The stability of these radicals is influenced by the substitution pattern on the phenol (B47542) ring, with ortho-disubstituted phenols generally forming more stable phenoxy radicals than ortho-monosubstituted ones. nih.gov ESR spectroscopy has also been used to study the radical intermediates of other related phenolic compounds, contributing to the understanding of their antioxidant and potential toxicological activities. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.
The tert-butyl group, in particular, can serve as a sensitive probe in NMR studies of macromolecular complexes. nih.gov While specific NMR studies focusing solely on the mechanistic aspects of this compound are not extensively detailed in the provided results, the principles of NMR are broadly applied in mechanistic studies of related phenolic compounds. For instance, NMR, in conjunction with other techniques like mass spectrometry, has been used to identify the products formed from the reaction of reactive quinones (derived from the oxidation of compounds like 4-tert-butylphenol) with biological nucleophiles such as cysteine and glutathione. researchgate.net This type of analysis is crucial for understanding the mechanisms of chemical toxicity and biological activity. The combination of NMR with theoretical methods like Density Functional Theory (DFT) can further elucidate the structure and conformation of molecules. nih.gov
For 2-tert-butyl-4-methoxyphenol, a stable crystalline form, designated as Form A, has been characterized by powder X-ray diffraction (PXRD). google.com The PXRD pattern of this form exhibits characteristic absorption peaks at specific 2θ angles when using Cu-Kα radiation. google.com The identification of specific crystalline forms is critical in the pharmaceutical and materials science fields as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.
Table 1: Characteristic PXRD Peaks for Stable Crystalline Form A of 2-tert-butyl-4-methoxyphenol google.com
| 2θ Angle (±0.10) |
| 6.27 |
| 6.94 |
| 12.27 |
| 13.36 |
| 14.01 |
| 14.79 |
| 15.31 |
| 17.05 |
| 18.30 |
| 19.00 |
| 20.47 |
| 20.98 |
| 22.37 |
| 23.68 |
| 24.55 |
| 25.37 |
| 30.83 |
| 33.12 |
| 40.50 |
| 42.81 |
Note: The table lists at least 3 absorption peaks selected from the provided positions.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and thermally stable compounds. Method 8041A, developed by the U.S. Environmental Protection Agency (EPA), outlines a procedure for the analysis of phenols using open-tubular, capillary column gas chromatography. epa.gov This method can be applied to determine the purity and content of phenolic compounds like this compound in various matrices.
The method can be performed on underivatized phenols using a flame ionization detector (FID) or after derivatization with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) for analysis by GC with an electron capture detector (ECD). epa.gov The choice of column is critical for achieving separation from other phenolic compounds. For instance, DB-5 and DB-1701 columns are mentioned, with the acknowledgment that co-elution of some phenol pairs can occur. epa.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability.
A reversed-phase (RP) HPLC method has been developed for the analysis of 2-tert-butyl-4-methoxyphenol. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com HPLC is also a key technique in the analysis of phenolic compounds in various samples, including food simulants and biological matrices. mdpi.com The use of calixarene-based stationary phases in HPLC has shown promise for the separation of various aromatic compounds, peptides, and nucleosides, indicating potential applications for the analysis of substituted phenols like this compound. researchgate.net
Table 2: Example HPLC Method for 3-tert-butyl-4-hydroxyanisole (an isomer of this compound) sielc.com
| Parameter | Condition |
| Column | Newcrom R1, 3.2 x 100 mm, 5 µm |
| Mobile Phase | Acetonitrile (MeCN) – 50% |
| Buffer | Sulfuric Acid (H₂SO₄) – 0.1% |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1 µL |
| Sample Concentration | 1 mg/mL |
| Sample Diluent | MeCN/Water – 50/50% |
Mass Spectrometry for Metabolite and Derivative Identification
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a pivotal technique for the identification and structural elucidation of metabolites and derivatives of this compound. In metabolic studies, GC-MS analysis has been employed to monitor the transformation of this compound. For instance, in studies using everted rat gut preparations, this compound (a major isomer of Butylated Hydroxyanisole, BHA) was shown to be converted into its dimer, 2,2'-dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl, a metabolite identified through its mass spectrum. nih.gov The autoxidation of 4-methoxy-2-t-butylphenol also yields an ortho-coupled diol, which can be further oxidized to 8-methoxy-2,6-di-t-butyldibenzofuran-1,4-quinone, with these products being identifiable by mass spectrometry. rsc.org
To enhance volatility and improve chromatographic separation for GC-MS analysis, phenolic compounds like this compound are often chemically modified into more stable derivatives. nist.gov Common derivatization techniques include silylation to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. The electron ionization (EI) mass spectra of these derivatives exhibit characteristic fragmentation patterns that aid in identification. For example, TBDMS derivatives of phenols are known to show an intense peak corresponding to the loss of the tert-butyl radical ([M-57]⁺). researchgate.net Studies on related compounds with vicinal 2-methoxyphenol structures show that their TMS and TBDMS derivatives undergo unique fragmentation, including the consecutive loss of two alkyl radicals, which can be a reliable diagnostic tool for their identification in complex mixtures. nist.gov
Calorimetric Techniques for Reaction Monitoring (e.g., Differential Scanning Calorimetry)
Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are instrumental in monitoring reactions involving this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into thermal events like melting, phase transitions, and reaction kinetics. researchgate.netresearchgate.net
A key application for phenolic compounds like this compound is their use as inhibitors in free-radical polymerization reactions to prevent dangerous, uncontrolled "runaway" reactions. nih.gov DSC can be used to monitor the heat generated during such exothermic polymerization processes. The resulting thermogram would show a significant exothermic peak corresponding to the heat of polymerization. By adding an inhibitor like this compound, the onset of this exotherm can be delayed, or its magnitude reduced, providing quantitative data on the inhibitor's efficiency and induction period. This makes DSC a valuable tool for assessing the effectiveness of phenolic antioxidants in industrial process safety. nih.gov The thermal stability of the compound itself can also be assessed, with DSC curves indicating melting points and decomposition temperatures. researchgate.net
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) is a powerful computational method used to predict the chemical reactivity of molecules like this compound. By calculating various quantum chemical parameters, DFT provides insights into the electronic structure and energetic properties that govern the compound's behavior, particularly its antioxidant activity. researchgate.netresearchgate.net
Key parameters calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the ionization potential (IP), and the O-H Bond Dissociation Enthalpy (BDE). iiarjournals.orgiiarjournals.org A higher HOMO energy suggests a greater ability to donate electrons, while a lower BDE indicates that the hydrogen atom from the phenolic hydroxyl group can be more easily abstracted by a free radical, a key step in the radical-scavenging mechanism of antioxidants. researchgate.netresearchgate.net Studies on 2-tert-butyl-4-methoxyphenol and related compounds have successfully used DFT calculations (e.g., with the B3LYP functional) to determine these properties and correlate them with observed antioxidant and anti-inflammatory activities. iiarjournals.orgiiarjournals.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|
| 2-tert-butyl-4-methoxyphenol (BHA) | -5.46 | 0.64 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | -5.71 | 0.91 |
| 2,4,6-tri-tert-butylphenol (B181104) (TBP) | -5.72 | 1.07 |
Quantitative Structure-Activity Relationship (QSAR) models provide a bridge between theoretical calculations and experimental observations, allowing for the prediction of a compound's biological activity or toxicity based on its structural and electronic properties. mdpi.com For this compound and its isomers, QSAR studies are crucial for understanding their mechanisms of action. dtu.dk
These models often use descriptors derived from DFT calculations, such as HOMO/LUMO energies, along with other parameters like the logarithm of the partition coefficient (log P), to build a mathematical relationship with a specific biological endpoint. jst.go.jp For example, QSAR studies on a series of 2-methoxyphenols have established a linear relationship between electronic descriptors and their ability to inhibit the COX-2 enzyme. iiarjournals.org Another study demonstrated that the cytotoxicity of substituted phenols is significantly correlated with the radical inhibition rate constant (k_inh), suggesting a toxicity mechanism mediated by radical reactions. researchgate.net Such models are valuable for predicting the potential endocrine-disrupting effects or toxicity of phenols, guiding further experimental investigation and risk assessment. dtu.dknih.gov
| Biological Activity | Correlated Descriptor | Correlation Coefficient (r²) | Mechanistic Implication |
|---|---|---|---|
| COX-2 Gene Expression Inhibition | Electronegativity (χ) | 0.685 | The ability to inhibit the inflammatory enzyme is related to the molecule's overall electron-attracting power. |
| Cytotoxicity (log 1/CC₅₀) | Chemical Hardness (η) | 0.713 | Toxicity is linked to the molecule's resistance to change in its electron distribution. |
| Anti-DPPH Radical Activity (log 1/IC₅₀) | Ionization Potential (IP) | 0.768 | Antioxidant activity is dependent on the ease of electron donation. |
Interactions with Other Chemical Systems and Synergistic Effects
Synergistic Antioxidant Activity with Other Phenolic Compounds
When combined with other phenolic compounds, 4-tert-butyl-2-methoxyphenol can demonstrate enhanced antioxidant efficacy. This synergy is attributed to complex interactions where the compounds can regenerate each other or form more stable radical intermediates.
Combinations with 2,6-di-tert-butyl-4-methylphenol (BHT)
The combination of this compound, a primary component of Butylated Hydroxyanisole (BHA), and 2,6-di-tert-butyl-4-methylphenol (BHT) results in a potent synergistic antioxidant effect. iiarjournals.orgiiarjournals.orgnih.gov This enhanced activity is observed in various applications, from food preservation to anti-inflammatory responses. iiarjournals.orgnih.gov
Research has shown that the combination of BHA and BHT provides greater antioxidant activity than either compound used alone. iiarjournals.orgnih.gov The mechanism for this synergy involves the direct chemical interaction between the phenoxy radical of BHA and BHT. iiarjournals.org In this relationship, BHT can act as a synergist, regenerating BHA from its less stable phenoxy radical, thereby allowing it to continue its radical-scavenging activity. iiarjournals.org
Studies on the anti-inflammatory properties of these compounds have revealed that their combined application at specific molar ratios leads to a significant enhancement of their effects. For instance, the combination of BHT and BHA at molar ratios between 0.5 and 2 has been found to exert potent anti-inflammatory activity, an effect attributed to their complex synergistic antioxidant action. iiarjournals.orgnih.gov In contrast, either antioxidant by itself is unlikely to be as effective. iiarjournals.org
Table 1: Effect of BHA and BHT Combinations on Gene Expression
| Combination (Molar Ratio) | Effect on Cox2 Gene Expression | Effect on Tnfa Gene Expression |
|---|---|---|
| BHT/BHA (1:1) | Greatly enhanced inhibitory effect | Greatly enhanced inhibitory effect |
| BHT/BHA (1:2) | Considerably greater inhibitory effect than 1:1 | Not specified |
| BHT/BHA (2:1) | Considerably greater inhibitory effect than 1:1 | Not specified |
Data derived from studies on LPS-activated RAW264.7 cells. iiarjournals.orgnih.gov
Combinations with 2,4,6-tri-tert-butylphenol (B181104) (TBP)
The antioxidant activity of 2,6-di-tert-butyl-4-methylphenol (BHT) can be enhanced when used in combination with synthetic phenols like this compound (BHA) and 2,4,6-tri-tert-butylphenol (TBP). nih.gov These combinations can lead to enhanced antioxidant activity due to synergistic interactions. iiarjournals.orgiiarjournals.orgnih.gov
Specifically, the combination of BHA and TBP at an equimolar ratio has been shown to slightly enhance the inhibitory effect on the expression of the Cox2 gene, which is involved in inflammatory responses. nih.gov However, this combination did not show a similar enhancement for the Tnfa gene, another inflammatory marker. nih.gov While a synergistic effect is present, it appears to be less pronounced than that observed with BHT and BHA combinations. nih.gov
Interactions with p-methoxyphenol and p-cresol (B1678582) dimers
Research into the antioxidant properties of dimers derived from p-methoxyphenol and p-cresol provides insight into the structure-activity relationships of phenolic compounds, including this compound (BHA). Dimerization of p-cresol and p-methoxyphenol has been shown to enhance their anti-inflammatory and radical-scavenging activities. mdpi.comiiarjournals.org
The antioxidant activity of these dimers, specifically 2,2'-dihydroxy-5,5'-dimethylbiphenol (p-cresol dimer) and 2,2'-dihydroxy-5,5'-dimethoxybiphenol (p-methoxyphenol dimer), has been compared to that of BHA. mdpi.com The ratio of the rate constant of inhibition to that of propagation for these dimers was found to be similar to that of BHA. mdpi.comresearchgate.net This indicates that while the dimers have enhanced activity compared to their parent monomers, their fundamental antioxidant mechanism is comparable to well-established antioxidants like BHA. Dimerization is thought to enhance antioxidative activity by reducing the prooxidative potential of the parent monomers. mdpi.com
Role in Polymer Stabilization Systems
Phenolic antioxidants, including this compound, are integral components in the stabilization of polymeric materials. They function by interrupting the degradation processes initiated by heat and ultraviolet radiation.
Prevention of Thermal Degradation in Polymeric Materials
Phenolic antioxidants are effective in protecting polymers from thermal-oxidative degradation. The stabilization mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the reactive peroxy radicals within the polymer matrix. This action terminates the chain reaction of oxidation, preventing the breakdown of the polymer chains and the loss of physical properties. Information on the thermal stability of related compounds like 4-tert-butylphenol (B1678320) supports its application as an antioxidant in polymer compositions. researchgate.net
Mitigation of UV Damage in Polymers
Exposure to ultraviolet (UV) radiation can initiate degradation in polymers through the formation of free radicals. Phenolic antioxidants contribute to UV stabilization by scavenging these radicals, thus slowing down the photo-initiated degradation reactions. While UV absorbers are the primary defense against UV radiation by absorbing it and dissipating the energy as heat, antioxidants like this compound play a crucial secondary role. They intercept the free radicals that may form if any UV radiation bypasses the UV absorbers, thereby providing comprehensive protection and extending the service life of the polymer.
Compound Names
| Abbreviation | Full Chemical Name |
| BHA | Butylated Hydroxyanisole (mixture including this compound) |
| BHT | 2,6-di-tert-butyl-4-methylphenol |
| TBP | 2,4,6-tri-tert-butylphenol |
| p-cresol | 4-methylphenol |
| p-methoxyphenol | 4-methoxyphenol (B1676288) |
| Cox2 | Cyclooxygenase-2 |
| Tnfa | Tumor necrosis factor-alpha |
| LPS | Lipopolysaccharide |
Interplay in Fuel and Lubricant Formulations
The primary function of this compound in fuel and lubricant formulations is to act as a free-radical scavenger. During the autoxidation process, which is accelerated by heat, pressure, and the presence of metal catalysts, hydrocarbon molecules in fuels and base oils react with oxygen to form highly reactive peroxy radicals. These radicals initiate a chain reaction that leads to the formation of sludge, varnish, and acidic byproducts, ultimately degrading the fluid's performance. This compound donates a hydrogen atom from its phenolic hydroxyl group to these peroxy radicals, neutralizing them and forming a stable, less reactive antioxidant radical. This action effectively breaks the oxidation cycle.
Detailed Research Findings
Research has demonstrated the effectiveness of this compound, often referred to as Butylated Hydroxyanisole (BHA) in literature, in various formulations. In biodiesel, for instance, the addition of BHA has been shown to significantly improve oxidative stability. A study on safflower biodiesel indicated that increasing concentrations of BHA progressively lengthened the induction period, a key measure of oxidation resistance. mdpi.com However, in the same study, another synthetic antioxidant, tert-butylhydroquinone (B1681946) (TBHQ), was found to be more effective at similar concentrations. mdpi.com
In conventional fuels, phenolic antioxidants like BHA are used to prevent the formation of gums and deposits that can interfere with engine performance. A study investigating the impact of BHA on a 20% palm oil methyl ester-diesel fuel blend (B20) revealed a notable reduction in nitrogen oxide (NOx) emissions by an average of 49.69%. aip.org However, the study also observed an increase in carbon monoxide (CO) and hydrocarbon (HC) emissions with the addition of BHA to the B20 blend. aip.org
The true strength of this compound often lies in its synergistic interplay with other antioxidant additives. This is particularly evident when combined with other phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or with aminic antioxidants. The synergistic mechanism between BHA and BHT is attributed to the regeneration of BHA by BHT, which allows the primary antioxidant to continue scavenging radicals for a longer duration. researchgate.net This cooperative action provides a more robust and extended protection against oxidation than either compound could achieve alone.
Performance Data Tables
The following tables present data from various studies, illustrating the performance of this compound (BHA) in different fuel and lubricant applications.
Table 1: Effect of BHA on the Oxidative Stability of Safflower Biodiesel
| Antioxidant Concentration (ppm) | Induction Period (hours) |
| Control (No Antioxidant) | 1.50 |
| BHA 250 | 3.25 |
| BHA 500 | 4.25 |
| BHA 750 | 5.00 |
| BHA 1000 | 5.75 |
Source: Adapted from a study on the oxidative stability of safflower biodiesel. mdpi.com
Table 2: Influence of BHA on Engine Emissions with B20 Fuel Blend
| Emission Component | B20 (No Antioxidant) | B20 + BHA | Percentage Change |
| NOx (ppm) | Specific values vary with engine load | - | Average reduction of 49.69% |
| CO (% vol) | Specific values vary with engine load | - | Increase observed |
| HC (ppm) | Specific values vary with engine load | - | Increase observed |
Source: Adapted from a study on the engine performance and emissions of a CI engine fueled with a palm oil methyl ester-diesel fuel blend. aip.org
Table 3: Synergistic Effect of BHA and BHT on Oxidative Stability
| Antioxidant System | Oxidative Stability Performance |
| BHA alone | Baseline |
| BHT alone | Moderate Improvement |
| BHA + BHT Combination | Significant Synergistic Improvement |
Note: This table represents a qualitative summary of research findings describing the synergistic antioxidation mechanism attributed to the regeneration of BHA by BHT. researchgate.net
Based on a thorough review of scientific literature, there is a significant lack of specific research data for the compound This compound corresponding to the biological pathways outlined in your request. The available research predominantly focuses on its isomers, primarily 2-tert-butyl-4-methoxyphenol (B74144) and 3-tert-butyl-4-methoxyphenol , which are the main components of the widely studied antioxidant Butylated Hydroxyanisole (BHA).
Chemical isomers, despite having the same chemical formula, can exhibit different biological and toxicological properties due to their distinct molecular structures. Therefore, substituting data from isomers would be scientifically inaccurate and would not adhere to the strict instruction of focusing solely on this compound.
Consequently, it is not possible to generate a scientifically accurate article that meets the specific requirements of your outline for the compound this compound at this time. The detailed research findings for the modulation of gene expression, radical-mediated cellular interactions, and enzyme activity you requested are well-documented for the isomers found in BHA, but not for the specific compound you have named.
Based on a thorough review of available scientific literature, it is not possible to provide an article on “this compound” that adheres to the specific biological activities outlined in your request. The research data for the requested activities—tyrosinase inhibition, glutathione reductase enhancement, macrophage differentiation inhibition, and specific phytotoxic effects—are associated with structurally different, though related, phenolic compounds.
The scientific findings for the specified biological modulations are linked to the following compounds:
Tyrosinase Inhibition: Research primarily attributes this activity to compounds such as 2-tert-butyl-4-methoxyphenol (BHA) , 4-tert-butylphenol (TBP) , and 4-tert-butylcatechol (TBC) .
Glutathione Reductase Enhancement: Studies on this enzymatic activity focus on 4-tert-butylcatechol (TBC) .
Phytotoxicity in Lactuca sativa and Allium cepa : Published allelochemical research details these effects for 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol .
Attributing these specific biological functions to “this compound” would be scientifically inaccurate. Therefore, the requested article cannot be generated as the evidence directly linking "this compound" to the detailed outline points is not present in the available literature.
Environmental Disposition and Transformation Pathways
Environmental Persistence and Distribution
The persistence and distribution of a chemical in the environment are influenced by how it partitions between different environmental compartments such as soil, water, and air.
The mobility of an organic compound in soil and its tendency to adsorb to sediment is often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). For butylated hydroxyanisole (BHA), an estimated Koc value suggests that it is expected to have low mobility in soil. nih.gov This indicates a tendency for the compound to adsorb to the organic matter in soil and sediment, which can limit its transport through the soil column and into groundwater.
Table 1: Estimated Soil Partitioning for Butylated Hydroxyanisole (BHA)
| Parameter | Estimated Value | Implication |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High (Implied) | Low mobility in soil |
Note: This is an estimated value for the isomeric mixture of BHA.
As a component of the commercial antioxidant BHA, 4-tert-butyl-2-methoxyphenol has the potential for widespread environmental distribution due to its extensive use in various consumer and industrial products. Studies have detected BHA in a range of environmental matrices, indicating its release into the environment. The presence of BHA has been identified in environmental samples including dust, rivers, surface water, sludge, and sewage. researchgate.net This widespread presence suggests that its isomers, such as this compound, are also likely to be found in these environmental compartments.
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical by non-biological processes, such as reactions with sunlight or other chemicals in the environment.
In the atmosphere, the primary degradation pathway for many organic compounds is through reaction with photochemically produced hydroxyl (OH) radicals. For butylated hydroxyanisole, the estimated atmospheric half-life is approximately 0.3 days, based on its reaction with hydroxyl radicals. nih.gov This relatively short half-life suggests that once volatilized into the atmosphere, BHA and its isomers are likely to be degraded relatively quickly through photo-oxidation.
Table 2: Estimated Atmospheric Fate of Butylated Hydroxyanisole (BHA)
| Degradation Process | Reactant | Estimated Half-life |
|---|---|---|
| Photo-oxidation | Hydroxyl (OH) Radicals | ~0.3 days |
Note: This is an estimated value for the isomeric mixture of BHA.
Bioaccumulation Potential in Environmental Systems
The bioaccumulation potential of a chemical refers to its ability to be absorbed by an organism and concentrate in its tissues at levels higher than the surrounding environment. This is often estimated using the octanol-water partition coefficient (Log K_ow_ or Log P), which measures a chemical's lipophilicity. A higher Log K_ow_ value generally indicates a greater potential for bioaccumulation.
Specific experimental data on the Bioconcentration Factor (BCF) for this compound is not available. However, physicochemical property data for closely related isomers can provide an indication of its likely behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | fishersci.ca |
| Molecular Weight | 180.24 g/mol | fishersci.ca |
| log K_ow (n-octanol/water) | 2.82 (for tert-butyl-4-methoxyphenol) | chemos.de |
| log P_ow_ (Butylated hydroxyanisole) | 3.335 | fishersci.com |
| Water Solubility | Insoluble | fishersci.ca |
The Log K_ow_ value of 2.82 for a related isomer suggests a moderate potential for bioaccumulation. chemos.de Generally, compounds with Log K_ow_ values between 3 and 4 are considered to have a potential to bioaccumulate in aquatic organisms. The low water solubility of this compound further supports the likelihood of it partitioning into the fatty tissues of organisms rather than remaining in the aqueous phase. fishersci.cafishersci.com It is therefore probable that this compound has a tendency to bioaccumulate in environmental systems, though the extent would need to be confirmed through experimental BCF studies.
Environmental Transformations and Derivative Formation
In the environment, this compound is expected to undergo transformation through both biotic (biodegradation) and abiotic (e.g., photodegradation) processes. These transformations can lead to the formation of various derivative compounds.
Biodegradation: Microorganisms in soil and water play a crucial role in the breakdown of phenolic compounds. Studies on the degradation of 4-tert-butylphenol (B1678320) by bacteria like Sphingobium fuliginis have shown a common pathway involving initial hydroxylation of the aromatic ring to form 4-tert-butylcatechol. nih.gov This catechol derivative then undergoes ring cleavage, breaking down the aromatic structure into smaller, more readily metabolizable organic acids. nih.gov It is plausible that this compound could be degraded via a similar pathway, potentially involving initial demethylation to 4-tert-butylcatechol, followed by enzymatic ring fission. Fungi, such as Penicillium sp., have also demonstrated the ability to degrade 4-tert-butylphenol in contaminated soil. researchgate.net
Photodegradation: Phenolic compounds can be degraded by sunlight in aquatic environments. This process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring. The photodegradation of 4-tert-butylphenol has been shown to yield products like 4-tert-butylcatechol. mdpi.com Therefore, it is expected that this compound would also be susceptible to photodegradation, leading to hydroxylated and potentially quinone-type derivatives.
Potential Transformation Products: Based on the degradation pathways of analogous compounds, the following derivatives could be formed from this compound in the environment:
4-tert-butylcatechol: Formed through O-demethylation.
Hydroxylated derivatives: Resulting from the addition of further hydroxyl groups to the aromatic ring.
Quinone-type compounds: Formed from the oxidation of the phenolic or catechol moieties.
Ring cleavage products: Smaller aliphatic molecules resulting from the microbial breakdown of the aromatic ring.
Industrial and Material Science Applications Mechanistic/process Focus
Polymerization Inhibition in Monomer Manufacturing and Storage
Unsaturated monomers are susceptible to spontaneous polymerization, which can be initiated by heat, light, or contaminants, leading to product loss, equipment fouling, and safety hazards. Hindered phenols like 4-tert-butyl-2-methoxyphenol are introduced in small quantities to monomers to intercept the radical chain reactions that drive polymerization. The general mechanism for phenolic inhibitors requires the presence of oxygen. A monomer radical (M•) reacts rapidly with oxygen to form a peroxy radical (MOO•). The phenolic inhibitor (ArOH) then donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable, non-reactive phenoxyl radical (ArO•) that does not propagate the polymerization chain.
Mechanism of Polymerization Inhibition:
Initiation: M → M• (Monomer forms a radical)
Peroxy Radical Formation: M• + O₂ → MOO•
Inhibition: MOO• + ArOH → MOOH + ArO• (stable radical)
While specific performance data for this compound in styrene (B11656) is not extensively documented in public literature, the closely related compound 4-methoxyphenol (B1676288) (MEHQ) is a widely used inhibitor for styrene storage and transport. Phenolic inhibitors are effective at ambient temperatures and function by the oxygen-dependent mechanism described above to prevent premature polymerization during shipping and storage. They are valued for their ability to be easily removed before the intended polymerization process.
Acrylate monomers are particularly prone to rapid and exothermic polymerization. Phenolic compounds are standard inhibitors used to ensure their safe handling and storage. For instance, 4-methoxyphenol (MEHQ) is a common stabilizer in various acrylic acid and acrylate ester products. fluoryx.comresearchgate.net The inhibitor functions by scavenging peroxy radicals that are formed in the presence of dissolved oxygen, thereby preventing the initiation of a polymer chain. fluoryx.comchemicalbook.com This stabilization is crucial for maintaining the monomer's quality and preventing the formation of polymer blockages in equipment. chemicalbook.com
The presence of a polymerization inhibitor can influence the final properties of a polymer if not completely removed prior to polymerization. If residual inhibitor is present during the polymerization process, it can terminate growing polymer chains prematurely. This leads to a lower average molecular weight and can broaden the molecular weight distribution of the resulting polymer. By controlling the concentration of the inhibitor, it is theoretically possible to exert some control over these parameters, although this is not its primary intended function. The main goal is typically to remove the inhibitor entirely to ensure predictable and consistent polymerization kinetics and polymer properties.
Stabilization in Hydrocarbon Fuels and Lubricants
Hydrocarbon fuels and lubricants are susceptible to oxidative degradation, especially under conditions of high temperature and pressure, such as those found in internal combustion engines. This oxidation process leads to the formation of sludge, varnish, and acidic byproducts, which can impair performance and damage equipment. Hindered phenolic antioxidants, a class that includes this compound, are added to these products to extend their service life. vinatiorganics.com They function as radical scavengers, interrupting the auto-oxidation chain reactions of hydrocarbon molecules. vinatiorganics.com The antioxidant donates a hydrogen atom from its hydroxyl group to neutralize peroxy radicals, thus preventing the propagation of oxidation. vinatiorganics.com The bulky tert-butyl group helps to increase the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.
| Application Area | Function of Hindered Phenol (B47542) | Degradation Products Prevented |
| Hydrocarbon Fuels | Inhibit oxidation and gum formation | Sludge, Varnish, Peroxides |
| Lubricating Oils | Scavenge radicals at high temperatures | Acidic byproducts, Viscosity increase |
Antioxidant Function in Material Preservation
Polymers such as plastics and rubber are vulnerable to degradation from exposure to heat, oxygen, and UV radiation during processing and end-use. uvabsorber.comnbinno.com This degradation can manifest as discoloration, brittleness, cracking, and a loss of mechanical strength. partinchem.com Hindered phenolic antioxidants are crucial additives for protecting a wide range of polymers, including polyolefins, styrenic polymers, and elastomers. vinatiorganics.comamfine.com
The antioxidant mechanism in polymers involves the hindered phenol acting as a primary, chain-breaking antioxidant. uvabsorber.com It intercepts and neutralizes the free radicals (peroxy, alkoxy, and alkyl radicals) that are formed during the oxidation of the polymer matrix. partinchem.com This action halts the degradation cascade, preserving the material's physical and aesthetic properties. nbinno.com The isomer 2-tert-butyl-4-methoxyphenol (B74144) (a component of BHA) is noted for its use as an antioxidant in plastics and rubber. chemotechnique.se The effectiveness of these antioxidants is critical for ensuring the durability and lifespan of plastic and rubber products in demanding applications. nbinno.com
| Material | Role of this compound (as a Hindered Phenol) | Properties Preserved |
| Plastics (e.g., Polyolefins) | Acts as a primary stabilizer during high-temperature processing and long-term use. vinatiorganics.com | Mechanical strength, Color stability, Melt viscosity. partinchem.com |
| Rubber (Natural & Synthetic) | Prevents oxidation-induced cracking and loss of elasticity. vinatiorganics.com | Elasticity, Resilience, Tensile strength. |
Integration into Paints and Glues
This compound, often in formulations of Butylated Hydroxyanisole (BHA), serves as a critical antioxidant additive in the paint and adhesives industries. Its primary function is to protect the organic binders and polymers within these products from oxidative degradation, both during storage and after application. dormer.com
Mechanism of Action: The integration of this hindered phenolic antioxidant into paints and glues is centered on its ability to interrupt the autoxidation process. nih.gov Oxidation in these materials is a radical chain reaction initiated by factors like heat, light, and the presence of metal catalysts. This process can lead to undesirable effects such as the formation of a skin on the surface of liquid paint, changes in viscosity, discoloration, and a reduction in the mechanical integrity of the dried film or cured adhesive. uvabsorber.com
This compound functions as a primary antioxidant, acting as a free radical scavenger. The process unfolds through the following steps:
Initiation: Peroxy radicals (ROO•) are formed during the autoxidation of the polymer backbone in the paint or glue.
Interruption: The phenolic hydroxyl (-OH) group on the this compound molecule donates a hydrogen atom to the highly reactive peroxy radical. partinchem.com
Stabilization: This donation neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH) and thereby terminating the chain reaction. The antioxidant itself is converted into a phenoxy radical.
Resonance Stabilization: The resulting phenoxy radical is significantly stabilized by two key structural features: the electron-donating methoxy (B1213986) group and the steric hindrance provided by the bulky tert-butyl group. nih.gov This steric hindrance physically shields the radical, preventing it from initiating new oxidation chains, thus ensuring its stability and low reactivity. nih.govpartinchem.com
This mechanism is particularly effective in preventing the premature crosslinking and polymerization at the air-liquid interface of air-drying paints, a phenomenon known as "skinning." By scavenging the initial free radicals, the antioxidant delays the oxidative curing process until after the coating has been applied.
Interactive Table: Role of Structural Features in Antioxidant Activity
| Structural Feature | Mechanistic Role | Impact on Paints & Glues |
| Phenolic Hydroxyl (-OH) Group | Donates a hydrogen atom to neutralize free radicals. | Interrupts the oxidative chain reaction that causes skinning and degradation. |
| Tert-butyl Group | Provides steric hindrance, stabilizing the resulting phenoxy radical and preventing it from propagating the reaction. nih.gov | Enhances antioxidant efficiency and longevity within the product formulation. |
| Methoxy (-OCH3) Group | Electron-donating group that further stabilizes the phenoxy radical through resonance. | Increases the overall effectiveness of the antioxidant in preserving material properties. |
Emerging Industrial Applications and Process Integration
Beyond traditional uses, this compound and related hindered phenols are being integrated into advanced materials and processes where oxidative stability is paramount.
Biodiesel Stabilization: An important emerging application is the stabilization of biodiesel. mdpi.com Biodiesel, composed of fatty acid alkyl esters, is more susceptible to oxidation than conventional diesel fuel due to the presence of unsaturated bonds. frontiersin.org This oxidation can lead to the formation of gums and sediments, increasing the fuel's viscosity and acid number, which can damage engine components. The addition of this compound (as BHA) effectively quenches the free radicals that initiate the degradation process, significantly extending the storage life and maintaining the quality of the biofuel. mdpi.comgoogle.com Research has shown that phenolic antioxidants are among the most effective additives for improving biodiesel's oxidative stability. mdpi.com
Advanced Polymer Stabilization and Integration: In the field of polymer science, hindered phenols are essential primary antioxidants used to protect a wide range of plastics, rubbers, and elastomers from degradation during high-temperature melt processing and throughout their service life. uvabsorber.com Oxidation can cause discoloration, embrittlement, and loss of mechanical strength in polymers.
A key area of process innovation involves the permanent integration of antioxidants into the polymer matrix. Traditional methods involve simply blending the antioxidant additive with the polymer. However, these low-molecular-weight additives can be lost over time through leaching or evaporation, reducing long-term stability. Emerging techniques focus on covalently bonding the hindered phenol molecule directly onto the polymer backbone. nih.govmdpi.com
This "grafting" process creates a non-leaching, polymer-bound antioxidant. For example, hindered phenols can be functionalized with polymerizable groups or attached to the polymer chain via reactions like nitroxide radical coupling in the melt. nih.govmdpi.com This advanced integration ensures that the antioxidant remains part of the material permanently, providing superior long-term thermal and photo-oxidation stability, which is critical for high-performance applications in demanding environments. mdpi.com
For enhanced performance, hindered phenols are often used in synergistic combination with secondary antioxidants, such as phosphites or thioethers. uvabsorber.compartinchem.com While the primary phenolic antioxidant scavenges free radicals, the secondary antioxidant decomposes hydroperoxides, the stable by-products of the initial quenching step, preventing them from re-initiating oxidation. uvabsorber.com This multi-faceted approach provides comprehensive protection for the polymer throughout its lifecycle.
Interactive Table: Comparison of Industrial Applications
| Application | Material | Degradation Challenge | Mechanistic Role of this compound | Process Integration Method |
| Paints & Glues | Alkyd resins, organic binders | Oxidative crosslinking (skinning), discoloration, embrittlement. | Free radical scavenger (H-atom donor). | Blending/mixing into the liquid formulation. |
| Biodiesel | Fatty acid alkyl esters | Oxidation of unsaturated bonds, leading to increased viscosity and acidity. mdpi.com | Interrupts autoxidation chain reaction to preserve fuel quality. mdpi.com | Solubilizing as a liquid additive into the fuel. |
| Advanced Polymers | Polyolefins (PE, PP), elastomers | Thermal and photo-oxidative degradation during processing and use. uvabsorber.com | Primary antioxidant (chain-terminating radical scavenger). uvabsorber.com | Traditional blending or advanced covalent grafting onto the polymer backbone. mdpi.com |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Strategies for High Purity and Yield
The traditional synthesis of butylated hydroxyanisole (BHA), a mixture primarily composed of 2-tert-butyl-4-methoxyphenol (B74144) and its isomer 3-tert-butyl-4-methoxyphenol, involves the Friedel–Crafts alkylation of 4-methoxyphenol (B1676288) with an alkylating agent like isobutylene (B52900). google.comwikipedia.org This method, however, often results in a mixture of isomers, with the 3-isomer being a significant impurity. google.com The separation of these isomers is challenging and costly due to their similar physical properties. google.com Commercially available BHA typically contains a higher proportion of the 2-isomer, but achieving high purity (e.g., >99%) requires multiple crystallization steps. google.com
Future research is focused on developing more selective and efficient synthetic routes to produce 4-tert-butyl-2-methoxyphenol (also referred to as 2-tert-butyl-4-methoxyphenol or 2-BHA) with high purity and yield, minimizing the formation of the less active 3-isomer. google.com One promising strategy involves starting with a different precursor. A patented method utilizes 2-tert-butyl hydroquinone (B1673460) as the starting material. google.comjustia.com This approach employs the principle of steric hindrance, using a sterically bulky base to selectively activate the hydroxyl group at the 4-position. This is followed by a methylation reaction, for instance with dimethyl sulfate (B86663), to yield the desired 2-isomer with high selectivity. google.comjustia.com This method can achieve purities of over 99%, with the 3-isomer content being less than 0.5%. justia.com
Another innovative approach involves the reaction of 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860) in an organic solvent, which has been shown to yield a substantially pure (>99%) 2-isomer directly, thereby avoiding the difficult separation process. google.com The use of solid acid catalysts, such as Filtrol-24, K-10 montmorillonite (B579905) clay, and dodecatungstophosphoric acid (DTP) supported on K-10 clay, in the alkylation of 4-methoxyphenol with MTBE (methyl tert-butyl ether) is also being explored to improve selectivity and create more environmentally friendly processes. researchgate.net
| Starting Material | Reagents | Key Principle/Advantage | Reported Purity of 2-Isomer |
| 4-Methoxyphenol | Isobutylene, Protonic Acid | Traditional Method | Results in isomeric mixture (e.g., 70% 2-isomer) google.com |
| 2-tert-butyl hydroquinone | Sterically hindered base, Methylating agent (e.g., dimethyl sulfate) | Steric hindrance directs methylation | >99% google.comjustia.com |
| 4-bromo-2-tert-butylphenol | Methoxide, Organic solvent, Catalyst | High selectivity for 2-isomer | >99% google.com |
| 4-Methoxyphenol | MTBE, Solid acid catalysts | Environmentally friendly, improved selectivity | High selectivity for monoalkylated product researchgate.net |
Advanced Mechanistic Investigations of Radical Chemistry and Interactions
The primary function of this compound as an antioxidant stems from the ability of its conjugated aromatic ring and phenolic hydroxyl group to stabilize and sequester free radicals, thus preventing further oxidative reactions. wikipedia.org The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, creating a stable phenoxy radical that is less reactive and unable to propagate the oxidation chain.
Advanced research is delving into the nuanced mechanics of these radical interactions. Studies using techniques like differential scanning calorimetry (DSC) have been employed to monitor the polymerization of methyl methacrylate (B99206), initiated by sources of peroxy radicals (PhCOO•) or alkyl radicals (R•). nih.gov These investigations reveal that while the inhibition rate constant for this compound is similar to its dimer, it causes a more significant suppression of the propagation rate. nih.gov This suggests the formation of highly reactive free-radical intermediates during the scavenging process. nih.gov
Computational methods, such as Density Functional Theory (DFT), are also being used to calculate theoretical parameters like bond dissociation energy (BDE) and ionization potential (IP), providing deeper insights into the radical scavenging process. nih.govresearchgate.net These studies help to explain the compound's high efficiency. For instance, a lower BDE of the O-H bond facilitates the hydrogen atom transfer (HAT) mechanism, which is a key pathway for scavenging certain radicals. researchgate.net The radical adduct formation (RAF) mechanism is another critical pathway, particularly for scavenging highly reactive radicals like the hydroxyl radical (HO•). researchgate.net Understanding these distinct mechanisms (HAT vs. RAF vs. single electron transfer - SET) in different chemical environments (e.g., lipid vs. aqueous media) is a key area of ongoing research. researchgate.net
Exploration of New Synergistic Blends for Enhanced Performance
While this compound is an effective antioxidant on its own, research has shown that its performance can be significantly enhanced when used in combination with other antioxidants, a phenomenon known as synergism. iiarjournals.orgnih.gov These synergistic interactions are a major focus for developing more potent and efficient antioxidant formulations.
The exploration of new synergistic blends extends to ternary systems as well. For instance, combinations of BHA, BHT, and a chelating agent like citric acid are being investigated. mdpi.com The chelating agent can inactivate metal ions that catalyze oxidation, while the phenolic antioxidants scavenge free radicals, providing a multi-pronged approach to preventing oxidation. mdpi.com Future research aims to identify optimal ratios and combinations of different antioxidants to maximize synergistic effects for specific applications, from food preservation to pharmaceuticals. nih.govmdpi.com
| Antioxidant Blend | Observed Synergistic Effect | Investigated System | Potential Mechanism |
| BHA / BHT | Enhanced anti-inflammatory activity nih.gov | LPS-stimulated RAW264.7 cells nih.gov | Formation of bioactive intermediates (e.g., quinone methide) iiarjournals.org |
| BHA / BHT / Citric Acid | Superior oxidative stability in feed mdpi.com | High-fat animal feed matrix mdpi.com | Radical scavenging (BHA/BHT) and metal chelation (Citric Acid) mdpi.com |
| BHA / 2,4,6-tri-tert-butylphenol (B181104) (TBP) | Slightly enhanced anti-inflammatory activity nih.gov | LPS-stimulated RAW264.7 cells nih.gov | Complex radical interactions iiarjournals.org |
Application in Novel Materials Development and Polymer Engineering
The radical-scavenging ability of this compound makes it a valuable additive in materials science and polymer engineering, where preventing oxidative degradation is crucial for maintaining material integrity and extending service life. It is widely used as an antioxidant and stabilizer in plastics, rubber, and petroleum products. wikipedia.orgfishersci.com
In polymer engineering, this compound functions as a polymerization inhibitor. merckmillipore.com During the synthesis and processing of monomers, it can terminate radical chain reactions, preventing premature or uncontrolled polymerization. nih.gov This is critical for ensuring the stability of monomers during storage and transport. Its efficacy in this role has been studied by monitoring the inhibition of methyl methacrylate polymerization. nih.gov
Future research is exploring the incorporation of this compound and similar phenolic structures into novel polymer backbones or as part of advanced stabilizer packages. The goal is to create materials with built-in, long-lasting protection against thermal and photo-oxidative degradation. This could lead to the development of high-performance polymers for demanding applications, such as in aerospace, automotive, and electronics, where resistance to environmental stressors is paramount. Furthermore, its role in stabilizing biomaterials and plastics used in medical devices is an area of potential expansion, leveraging its ability to prevent degradation caused by sterilization processes or interaction with biological environments.
Further Elucidation of Environmental Transformation Products and Pathways
Studies have shown that this compound can be degraded through various advanced oxidation processes (AOPs), such as UV irradiation, ozonation, and reaction with hydroxyl radicals (•OH). researchgate.netnih.gov The primary degradation mechanisms identified include:
Hydroxylation: Addition of a hydroxyl group to the aromatic ring. researchgate.netnih.gov
O-demethylation: Removal of the methoxy (B1213986) group. nih.gov
Dimerization/Coupling: Two phenoxy radicals combine to form larger molecules. nih.gov
Ring-opening: The aromatic ring is broken down into smaller, aliphatic compounds. researchgate.net
Through these processes, a number of transformation products have been identified. Computational studies and experimental analysis have predicted or detected intermediates such as 2-tert-Butyl-1,4-benzoquinone (TBQ) and tert-butylhydroquinone (B1681946) (TBHQ). bohrium.com Research combining peroxymonosulfate (B1194676) (PMS) and Ferrate(VI) has also identified hydroxylation, ring-opening, and coupling reactions as the main degradation pathways. nih.gov It is noteworthy that some of these transformation products may exhibit higher toxicity to aquatic organisms than the parent compound. bohrium.com
Future research will focus on using high-resolution analytical techniques, like liquid chromatography-mass spectrometry (LC-MS), to identify a more comprehensive profile of transformation products in various environmental matrices (water, soil). researchgate.net Elucidating the complete degradation pathways and the kinetics of these reactions under different environmental conditions is crucial for developing accurate environmental risk models. nih.gov
Deeper Insights into Molecular Interactions with Biological Systems in Non-Human Models
In non-human models, this compound has been shown to interact with biological systems in complex ways. As a lipophilic compound, it can be absorbed and distributed in tissues, where it can exert both antioxidant and other biological effects.
Toxicological studies in rodents have been a key area of investigation. High doses of BHA have been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters. wikipedia.org This effect is specific to the forestomach, an organ not present in humans. Conversely, in mice, BHA has shown a protective effect against the carcinogenicity of other chemicals. wikipedia.org
Mechanistic studies are exploring the molecular underpinnings of these observations. Research suggests that chronic exposure to high doses of BHA may exacerbate hepatic inflammation by activating signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov It can also induce oxidative stress and trigger apoptotic cell death in certain cell lines, mediated by perturbations of nuclear DNA. nih.gov These findings highlight that while BHA is an effective radical scavenger, its interaction with cellular systems can be multifaceted, potentially leading to pro-oxidant effects or disruption of cellular signaling under certain conditions. nih.govmdpi.com
Future research is aimed at providing a more granular understanding of these interactions. This includes identifying specific protein targets, clarifying its effects on metabolic pathways, and understanding how its metabolism influences its biological activity. researchgate.net Using advanced toxicogenomic and metabolomic approaches in non-human models will help to build more comprehensive models of its biological effects and better extrapolate potential risks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-tert-butyl-2-methoxyphenol, and what critical parameters must be optimized?
- Methodological Answer : Synthesis typically involves alkylation of 2-methoxyphenol with tert-butyl halides (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include reaction temperature (optimized between 50–80°C), stoichiometric control of the alkylating agent, and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the phenolic -OH (δ 5.2–5.5 ppm, broad), methoxy group (δ 3.8–3.9 ppm, singlet), and tert-butyl protons (δ 1.3–1.4 ppm, singlet).
- ¹³C NMR : Methoxy carbon at δ 55–56 ppm, tert-butyl carbons at δ 28–30 ppm (CH₃) and δ 34–36 ppm (quaternary C).
- IR Spectroscopy : O-H stretch (3200–3500 cm⁻¹), C-O-C stretch (1240–1270 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
Q. What chromatographic methods are suitable for purity assessment of this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column, helium carrier gas) can quantify impurities. Retention times and mass fragmentation patterns should align with reference standards. Detection limits <0.1% are achievable with UV (280 nm) or MS detection .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
- Methodological Answer : The tert-butyl group at the para position creates steric hindrance, directing EAS (e.g., nitration, sulfonation) to the less hindered meta position relative to the methoxy group. Computational modeling (DFT calculations) can predict activation energies for different substitution pathways. Experimental validation via competitive reactions with control compounds (e.g., 2-methoxyphenol) is recommended .
Q. What are the stability profiles of this compound under oxidative and hydrolytic conditions, and how can degradation products be characterized?
- Methodological Answer :
- Oxidative Stability : Expose the compound to H₂O₂ or UV light; monitor degradation via LC-MS. Major products may include quinones or dimerized species.
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 40°C for 7 days. Degradation kinetics can be modeled using first-order rate equations.
- OECD Guidelines : Follow Test No. 111 (Hydrolysis) and No. 122 (UV-Vis Stability) for standardized protocols .
Q. What experimental strategies can elucidate the antioxidant mechanism of this compound in biological systems?
- Methodological Answer :
- DPPH/ABTS Assays : Quantify radical scavenging activity (IC₅₀ values).
- Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials, correlating with electron-donating capacity.
- Cell-Based Studies : Use ROS-sensitive probes (e.g., DCFH-DA) in mammalian cell lines under oxidative stress (e.g., H₂O₂-induced). Compare with controls like Trolox .
Q. How can computational chemistry predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cytochrome P450).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions.
- QSAR Models : Corrogate substituent effects (e.g., tert-butyl size, methoxy position) on bioactivity .
Contradictions and Limitations in Current Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
